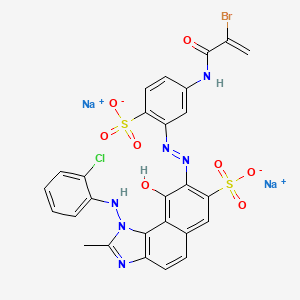
Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate involves multiple steps. The process typically starts with the diazotization of 8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl, followed by coupling reactions with various aromatic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, with careful monitoring of reaction parameters. The final product is usually isolated through filtration, crystallization, and drying processes.
化学反応の分析
Types of Reactions
Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: This can break down the azo bonds, leading to the formation of amines.
Substitution: This can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction typically yields aromatic amines.
科学的研究の応用
Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is used in various scientific research applications:
Chemistry: As a dye, it is used in studying reaction mechanisms and kinetics.
Biology: It is used as a staining agent in microscopy and histology.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its ability to form strong bonds with various substrates. The azo groups in the molecule can interact with different functional groups, leading to changes in color and other properties. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with fibers in textiles.
類似化合物との比較
Similar Compounds
- Tetrasodium 5-amino-3-((4-((4-((8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Disodium hydrogen 5-[[4’-[(8-amino-1-hydroxy-3,6-disulphonato-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]salicylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides distinct color properties and reactivity. Its multiple azo groups and sulphonate functionalities make it highly versatile for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
72245-59-1 |
|---|---|
分子式 |
C34H24N8Na4O15S4 |
分子量 |
1004.8 g/mol |
IUPAC名 |
tetrasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N8O15S4.4Na/c1-15-7-25(40-42-32-28(61(54,55)56)11-17-9-21(59(48,49)50)13-23(36)30(17)34(32)44)26(57-2)14-24(15)39-37-18-3-5-19(6-4-18)38-41-31-27(60(51,52)53)10-16-8-20(58(45,46)47)12-22(35)29(16)33(31)43;;;;/h3-14,43-44H,35-36H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChIキー |
KEPYBJDLQYBBRK-UHFFFAOYSA-J |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)

![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)








